molecular formula C9H10O2S B13536543 1-(3-Thienyl)cyclobutanecarboxylic acid CAS No. 202737-34-6

1-(3-Thienyl)cyclobutanecarboxylic acid

Cat. No.: B13536543
CAS No.: 202737-34-6
M. Wt: 182.24 g/mol
InChI Key: RVBHRMRPDXESPV-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a thiophene ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with cyclobutane carboxylic acid under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1-(thiophen-3-yl)cyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(thiophen-3-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid
  • 1-(Thiophen-4-yl)cyclobutane-1-carboxylic acid
  • 1-(Furan-3-yl)cyclobutane-1-carboxylic acid

Uniqueness

1-(Thiophen-3-yl)cyclobutane-1-carboxylic acid is unique due to the position of the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds.

Properties

CAS No.

202737-34-6

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-thiophen-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10O2S/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11)

InChI Key

RVBHRMRPDXESPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CSC=C2)C(=O)O

Origin of Product

United States

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